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Abstract
CVM-1118 (Foslinanib) is a novel, orally bioavailable small molecule demonstrating significant

potential as a therapeutic agent for hepatocellular carcinoma (HCC). This 2-phenyl-4-quinolone

derivative acts as a potent anti-cancer agent through a multi-faceted mechanism of action

primarily centered on the inhibition of the mitochondrial chaperone, Tumor Necrosis Factor

Receptor-Associated Protein 1 (TRAP1).[1] Preclinical studies have elucidated its ability to

induce cancer cell apoptosis, trigger cell cycle arrest, and inhibit vasculogenic mimicry (VM), a

critical pathway for tumor progression and metastasis.[1][2] This document provides a

comprehensive technical overview of CVM-1118, including its mechanism of action, preclinical

data, and detailed experimental protocols.

Introduction
Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic

options for advanced disease. The development of novel targeted therapies is crucial to

improving patient outcomes. CVM-1118, a phosphoric ester, is rapidly and completely

metabolized to its active form, CVM-1125, following administration.[1] This active metabolite

has shown potent cytotoxic and growth-inhibitory effects across a broad range of cancer cell

lines at nanomolar concentrations.[1] Notably, TRAP1, the primary target of CVM-1125, is
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highly expressed in various human tumors, including HCC, and its overexpression is correlated

with poor survival.[1] CVM-1118 is currently under investigation in Phase 2a clinical trials for

advanced HCC.[2][3]

Mechanism of Action
The anti-tumor activity of CVM-1118 is mediated by its active metabolite, CVM-1125, which

directly binds to and inhibits TRAP1.[1] This interaction triggers a cascade of downstream

events culminating in cancer cell death and the inhibition of tumor neovascularization.

TRAP1 Inhibition and Downstream Signaling
CVM-1125 binding to TRAP1 leads to the lysosomal degradation of the TRAP1 protein.[2] This

degradation disrupts mitochondrial homeostasis and key metabolic pathways within the cancer

cell. Specifically, the reduction in TRAP1 levels leads to a decrease in cellular succinate, which

in turn destabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1][2] The destabilization of HIF-

1α is a critical event, as HIF-1α is a master regulator of tumor adaptation to hypoxia and

promotes the expression of genes involved in angiogenesis, cell survival, and metabolism.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://www.por-journal.com/journals/pathology-and-oncology-research/articles/10.3389/pore.2023.1611038/full
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.e16150
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://www.por-journal.com/journals/pathology-and-oncology-research/articles/10.3389/pore.2023.1611038/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10283505/
https://www.por-journal.com/journals/pathology-and-oncology-research/articles/10.3389/pore.2023.1611038/full
https://www.researchgate.net/figure/Schematic-diagram-showing-the-anti-tumor-mechanisms-of-CVM-1118-via-targeting-TRAP1_fig6_371393431
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CVM-1125
(Active Metabolite)

TRAP1

Binds to

Lysosomal
Degradation

Leads to

Cellular Succinate

Reduces

HIF-1α

Destabilizes

Mitochondrial
Apoptosis

Induces

Tumor Cell
Growth

Suppresses

Vasculogenic Mimicry
Formation

Inhibits

Click to download full resolution via product page

Caption: CVM-1118's core mechanism of action.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b607536?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction of Apoptosis and Cell Cycle Arrest
By targeting TRAP1 and destabilizing HIF-1α, CVM-1118 effectively induces mitochondrial

apoptosis.[1] Furthermore, experimental data has demonstrated that CVM-1118 can cause cell

cycle arrest at the G2/M phase, further contributing to its anti-proliferative effects.[1][2]

Inhibition of Vasculogenic Mimicry
A key and distinguishing feature of CVM-1118 is its potent inhibition of vasculogenic mimicry

(VM).[1] VM is a process by which aggressive cancer cells form their own de novo vascular

networks, independent of traditional endothelial cell-driven angiogenesis.[1] This contributes to

tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies.[1] CVM-

1118 has been shown to disrupt VM formation both in vitro and in vivo.[1][2]
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Caption: Overview of CVM-1118's anti-tumor activities.

Preclinical Data
The anti-cancer efficacy of CVM-1118 and its active metabolite, CVM-1125, has been

demonstrated in a variety of preclinical models.
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In Vitro Cytotoxicity
Both CVM-1118 and CVM-1125 exhibit potent cytotoxicity against a panel of human cancer cell

lines, with IC50 values generally below 50 nM.[2]

Cell Line Cancer Type
CVM-1118 IC50
(nM)

CVM-1125 IC50
(nM)

A549 Non-Small Cell Lung < 50 < 50

DU-145 Prostate < 50 < 50

HT-29 Colorectal < 50 < 50

MDA-MB-231 Breast < 50 < 50

Mia PaCa-2 Pancreatic < 50 < 50

U118MG Glioblastoma < 50 < 50

MDA-MB-435 Melanoma < 50 < 50

NCI-ADR-RES Ovarian < 50 < 50

SK-N-MC Neuroblastoma < 50 < 50

Data synthesized from

Shen et al., 2023.[1]

[2]

In Vivo Tumor Growth Inhibition
In an orthotopic mouse xenograft model using the human HCT-116 colorectal cancer cell line,

oral administration of CVM-1118 resulted in a dose-dependent inhibition of tumor growth.[2] At

the end of the 28-day treatment period, a significant reduction in tumor volume was observed in

the CVM-1118 treated groups compared to the vehicle control.[2]
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Treatment Group Dose
Administration
Route

Mean Tumor
Volume (mm³) ± SD
(Day 43)

Vehicle Control - Oral, daily ~1200 ± 200

CVM-1118 20 mg/kg Oral, daily ~800 ± 150

CVM-1118 50 mg/kg Oral, daily ~600 ± 100

CVM-1118 100 mg/kg Oral, daily ~400 ± 80

CVM-1118 20 mg/kg
IV, every 2 days (7

times)
~700 ± 120**

p < 0.05, **p < 0.01

vs. vehicle. Data are

approximate values

based on graphical

representation in

Shen et al., 2023.[2]

In Vivo Inhibition of Vasculogenic Mimicry
Immunohistochemical analysis of tumor tissues from the HCT-116 xenograft model revealed

that CVM-1118 significantly reduced the formation of VM channels.[2] The number of CD31-

negative/RBC-positive channels was reduced by approximately 85% in the 100 mg/kg CVM-

1118 treatment group compared to the vehicle control.[2]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of CVM-1118.

Cell Culture
Cell Lines: A549, DU-145, HT-29, MDA-MB-231, Mia PaCa-2, and U118MG cells were

cultured in DMEM supplemented with 10% FCS.[1]
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Cell Lines: MDA-MB-435 and NCI-ADR-RES cells were cultured in RPMI-1640

supplemented with 10% FCS.[1]

Cell Line: SK-N-MC cells were cultured in MEM supplemented with 10% FCS.[1]

Cytotoxicity Assay

Seed Cells in
96-well plates

Incubate
Overnight

Add CVM-1118/1125
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Add Alamar Blue
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Measure Fluorescence
at 590 nm

Calculate IC50
(GraphPad Prism)

Click to download full resolution via product page

Caption: Workflow for the in vitro cytotoxicity assay.

Cell viability was determined using the Alamar Blue assay.[1] Cells were seeded in 96-well

plates and allowed to adhere overnight. They were then treated with various concentrations of

CVM-1118 or CVM-1125 for 72 hours. Alamar Blue reagent was added, and after a 4-hour

incubation, fluorescence was measured at 590 nm. IC50 values were calculated using a

variable slope sigmoidal response fitting model in GraphPad Prism.[1]

In Vitro Vasculogenic Mimicry Assay
Aggressive human melanoma (C8161) cells were seeded at a density of 1.0 × 10^5 cells per

well onto 3D polymerized LDEV-free Matrigel in 12-well plates.[2] The cells were treated with

various concentrations of CVM-1118 or vehicle control. After 24 hours, the formation of tubular

networks was observed and photographed.[2]

Orthotopic HCT-116 Mouse Xenograft Study
This study was conducted in accordance with institutional and national guidelines.[2] HCT-116

cells were inoculated into mice. When tumors reached approximately 100 mm³, treatment was

initiated.[2] The treatment groups included a vehicle control and CVM-1118 administered orally

at 20, 50, and 100 mg/kg daily for 28 days, as well as an intravenous administration group.[2]

Tumor volumes were measured at the end of the study.[2] For VM analysis, tumor tissues were

excised and subjected to immunohistochemical staining with an anti-human CD31 antibody to

differentiate between endothelial-lined vessels and VM channels.[2]
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Pharmacogenomic Biomarkers
Whole Genome CRISPR Knock-Out Screening has identified potential pharmacogenomic

biomarkers associated with sensitivity to CVM-1118.[1][2] Loss-of-function mutations in STK11

and NF2 were found to confer higher sensitivity to the drug.[1][2] This suggests that patients

with tumors harboring these mutations may derive greater benefit from CVM-1118 therapy,

offering a potential patient selection strategy for future clinical trials.[1][2]

Clinical Development
CVM-1118 is currently being evaluated in Phase 2a clinical trials for patients with unresectable

advanced hepatocellular carcinoma.[3][5][6] One trial is investigating CVM-1118 in combination

with sorafenib, a multi-kinase inhibitor.[7] Another ongoing trial is assessing the safety and

efficacy of CVM-1118 in combination with the immune checkpoint inhibitor nivolumab in

patients who have progressed on prior systemic therapies.[5][6][8]

Conclusion
CVM-1118 represents a promising novel therapeutic agent for the treatment of hepatocellular

carcinoma. Its unique mechanism of action, centered on the inhibition of TRAP1, leads to a

multifaceted anti-tumor response that includes the induction of apoptosis, cell cycle arrest, and

the potent inhibition of vasculogenic mimicry. The identification of potential pharmacogenomic

biomarkers may further refine its clinical application. Ongoing clinical trials will be instrumental

in defining the role of CVM-1118 in the evolving landscape of HCC treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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